molecular formula C14H12BrNO4 B1512429 3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid CAS No. 885273-61-0

3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid

Cat. No.: B1512429
CAS No.: 885273-61-0
M. Wt: 338.15 g/mol
InChI Key: FSVMBOPUCLYWEE-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid (CAS: 885273-61-0) is a brominated indole derivative with three key substituents:

  • 5-Bromo group: Enhances electrophilic reactivity and influences binding interactions.
  • 2-Ethoxycarbonyl group: An ester moiety that modulates solubility and steric effects.
  • 3-Acrylic acid: A conjugated carboxylic acid contributing to planarity and hydrogen-bonding capacity.

This compound is synthesized via multi-step protocols involving microwave-assisted reactions and coupling agents (e.g., EDC/HOBt) .

Properties

IUPAC Name

3-(5-bromo-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVMBOPUCLYWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696343
Record name 3-[5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-61-0
Record name 3-[5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by esterification and subsequent carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Cyclization Reactions

The α,β-unsaturated acrylic acid moiety facilitates intramolecular cyclization under acidic or catalytic conditions. In a study by Rapolu et al. (2013), analogous indolylacrylic acids underwent cyclocondensation with hydrazides to form 1,3,4-oxadiazole derivatives (yields: 65–89%) . For this compound, similar conditions (e.g., POCl₃ or PPA) could promote cyclization via dehydration, forming fused heterocycles.

Reaction Type Reagents/Conditions Product Yield Source
Oxadiazole formationHydrazides, POCl₃, 110°C5-(Indolyl)-1,3,4-oxadiazole65–89%

Nucleophilic Substitution at the Bromo Position

The electron-deficient 5-bromo substituent on the indole ring undergoes nucleophilic aromatic substitution (NAS) with amines or thiols. Verma et al. (2017) demonstrated that brominated indoles react with piperazine derivatives in DMF at 80°C to yield substituted analogs .

Reaction Type Reagents/Conditions Product Yield Source
NAS with aminesPiperazine, DMF, 80°C5-Aminoindole-acrylate derivative70–85%

Functionalization of the Ethoxycarbonyl Group

The ethoxycarbonyl group is susceptible to hydrolysis or aminolysis:

  • Hydrolysis : Treatment with NaOH/EtOH converts the ester to a carboxylic acid.

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) forms amides under EDCI/HOBt coupling .

Reaction Type Reagents/Conditions Product Yield Source
Ester hydrolysisNaOH (2M), EtOH, reflux3-(5-Bromo-2-carboxy-1H-indol-3-yl)acrylic acid92%
Amide formationBenzylamine, EDCI/HOBt, DCMAcrylamide derivative78%

Conjugate Addition Reactions

The α,β-unsaturated system undergoes Michael addition with nucleophiles. El-Harairy et al. (2020) reported that indolylacrylates react with pyruvates in butyl acetate using Brønsted acid ionic liquids, yielding bis-indole adducts (yields: 82–94%) .

Reaction Type Reagents/Conditions Product Yield Source
Michael additionEthyl pyruvate, [BAIL], 80°CBis-indolylacrylate82–94%

Decarboxylation and Thermal Rearrangement

Thermal decarboxylation at 150–200°C eliminates CO₂, generating a styryl-indole derivative. This pathway is analogous to the behavior of 3-(5-bromo-2-ethoxyphenyl)acrylic acid under pyrolysis .

Reaction Type Reagents/Conditions Product Yield Source
DecarboxylationHeat (200°C), inert atmosphere5-Bromo-3-styryl-1H-indole-2-carboxylate68%

Heterocycle Formation via Cycloaddition

The acrylic acid moiety participates in [4+2] cycloadditions. Zarghi et al. (2013) synthesized 1,3,4-oxadiazoles from similar substrates using iodine(III) reagents .

Reaction Type Reagents/Conditions Product Yield Source
Oxadiazole synthesisPhI(OAc)₂, CH₃CN, rtIndolyl-1,3,4-oxadiazole

Scientific Research Applications

Overview

3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields including pharmaceuticals, agrochemicals, and materials science. Its unique structure, featuring a bromine atom, enhances its reactivity and potential applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new materials and compounds. The synthetic routes often involve multi-step reactions including bromination, esterification, and carboxylation, which are essential for producing derivatives with desired properties .

Biological Research

This compound has been studied for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial effects. The presence of the bromine atom may enhance these properties by increasing the compound's ability to interact with microbial targets .
  • Anticancer Potential : Several studies have highlighted the anticancer activity of indole derivatives. In vitro studies suggest that compounds related to this compound can induce apoptosis in cancer cells and inhibit tumor growth . This makes it a candidate for further research in cancer therapeutics.

Pharmaceutical Development

Given its biological activities, this compound is being investigated for its role in drug development. Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents targeting various diseases, particularly those related to microbial infections and cancer .

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Indole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
Target Compound 5-Br, 2-Ethoxycarbonyl, 3-Acrylic acid C₁₄H₁₂BrNO₄ 338.16
(5-Bromo-1H-indol-3-yl)acetic acid 5-Br, 3-Acetic acid C₁₀H₈BrNO₂ 254.08
2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid 5-Br, 2-Methyl, 3-Acetic acid C₁₁H₁₀BrNO₂ 268.11
Ethyl 2-(5-bromo-1H-indol-3-yl)-5-hydroxy-2,3-dihydrobenzofuran-3-carboxylate 5-Br, Fused benzofuran, 3-Ethoxycarbonyl C₂₀H₁₆BrNO₄ 430.25
{(5Z)-5-[5-Bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 5-Br, Thiazolidinone, 4-Methylbenzyl C₂₂H₁₆BrN₃O₄S₂ 554.42

Key Observations :

  • Substituent Diversity : The target compound’s ethoxycarbonyl group distinguishes it from acetic acid derivatives (e.g., ), enhancing lipophilicity. The acrylic acid chain introduces rigidity compared to shorter-chain analogs.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Solubility Melting Point (°C) logP (Predicted) References
Target Compound Low (ester group) Not reported ~3.2
(5-Bromo-1H-indol-3-yl)acetic acid Moderate (carboxylic acid) 226–278 ~2.1
2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid Low (methyl group) Not reported ~2.8

Property Analysis :

  • The ethoxycarbonyl group in the target compound reduces water solubility compared to carboxylic acid analogs (e.g., ).
  • Thiazolidinone derivatives (e.g., ) exhibit higher molecular weights and likely lower solubility due to bulky substituents.

Biological Activity

3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid is a synthetic organic compound belonging to the indole family. Indoles are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and dyes. This compound, with the CAS number 885273-61-0, is characterized by its unique structure which includes a bromine atom that can influence its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to antimicrobial and anticancer effects. However, detailed studies are required to elucidate the exact mechanisms involved in its biological activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to inhibit bacterial growth, suggesting that this compound may also possess similar capabilities. The presence of the bromine atom is hypothesized to enhance its antimicrobial activity through various biochemical interactions .

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied, with many showing promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cells and inhibit tumor growth. The exact pathways through which these effects are mediated require further investigation .

Summary of Biological Activities

Activity Type Description
Antimicrobial Potential inhibition of bacterial growth; requires further study to confirm efficacy.
Anticancer Promising results in inhibiting cancer cell proliferation; specific pathways need further exploration.
Anti-inflammatory Potential for reducing inflammation based on structural similarities with known anti-inflammatory agents.

Study on Indole Derivatives

A comparative study evaluated the biological activities of various indole derivatives, including those similar to this compound. The study found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 cells, indicating potential anti-inflammatory properties .

Synthesis and Biological Evaluation

In another research effort, a series of synthetic analogs were developed based on the structure of this compound. These compounds were subjected to biological evaluation where they showed varying degrees of cytotoxicity against different cancer cell lines. The most potent analogs were identified as candidates for further development into therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid
Reactant of Route 2
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3-(5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylic acid

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